

5-Methylindole: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: 5-Methylindole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **5-methylindole**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document offers a compilation of its fundamental chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its role in relevant biological pathways.

Core Physicochemical Properties

5-Methylindole, a derivative of indole, presents as a white to slightly beige crystalline solid.^[1]
^[2] Its key physicochemical parameters are summarized in the table below, providing a foundational dataset for its application in research and development.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ N	[1][3]
Molecular Weight	131.17 g/mol	[3][4]
Melting Point	58-62 °C	[3][5][6]
Boiling Point	267-269 °C at 760 mmHg	[1][6][7]
Density	1.1 ± 0.1 g/cm ³	[1][8]
pKa	17.17 ± 0.30 (Predicted)	[1][2]
LogP (Octanol-Water Partition Coefficient)	2.476 - 2.68	[1][6][7]
Water Solubility	Insoluble; 467.9 mg/L @ 25 °C (estimated)	[1][2][7]
Solubility in Organic Solvents	Slightly soluble in Chloroform and Methanol	[1][2]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of **5-methylindole**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.

Methodology:

- **Sample Preparation:** A small quantity of finely powdered **5-methylindole** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a

Thiele tube filled with mineral oil or a calibrated melting point apparatus).

- **Heating:** The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid. For small sample volumes, the Thiele tube method is a convenient and accurate approach.

Methodology:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid organic compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.
- **Heating:** The Thiele tube is gently heated, causing the liquid sample to heat up.
- **Observation:** As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.
- **Recording the Boiling Point:** The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is the traditional and most reliable technique for its determination.[9]

Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known concentration of **5-methylindole** is dissolved in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** A measured volume of the **5-methylindole** solution is added to a measured volume of the other phase in a separatory funnel. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Analysis:** The concentration of **5-methylindole** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental to its handling, formulation, and biological activity.

Methodology:

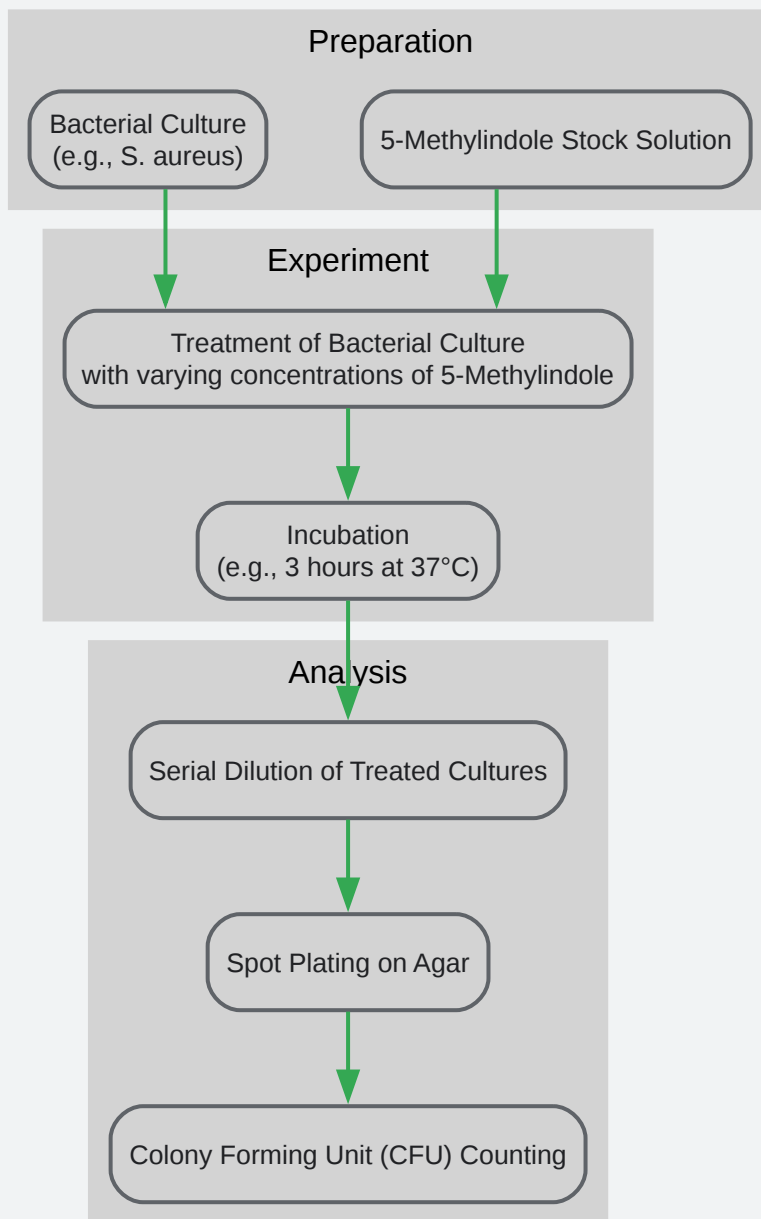
- **Solvent Selection:** A range of solvents of varying polarities is chosen, including water, buffers at different pH values, and common organic solvents (e.g., ethanol, methanol, chloroform, hexane).
- **Sample Addition:** A small, accurately weighed amount of **5-methylindole** is added to a fixed volume of the chosen solvent in a vial at a constant temperature (e.g., 25 °C).
- **Equilibration:** The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** If the compound has not fully dissolved, the saturated solution is separated from the excess solid by centrifugation or filtration.
- **Quantification:** The concentration of the dissolved **5-methylindole** in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow: Antibacterial Activity Testing

5-Methylindole has demonstrated notable antibacterial activity.^[10] The following diagram illustrates a typical workflow for evaluating its efficacy against bacterial pathogens.

Workflow for Antibacterial Activity Testing of 5-Methylindole



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Caption: A typical workflow for assessing the antibacterial activity of **5-Methylindole**.

Logical Relationship: Regulation of the E. coli trp Operon

5-Methylindole can act as an inducer of the E. coli tryptophan (trp) repressor.[2] The following diagram illustrates the negative feedback mechanism of the trp operon and the role of an inducer.

Caption: The role of **5-Methylindole** as an inducer in the trp operon regulatory pathway.

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